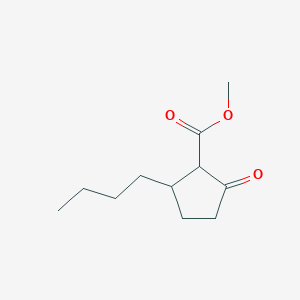![molecular formula C9H20GeSi B14412796 Trimethyl[3-(trimethylgermyl)prop-2-yn-1-yl]silane CAS No. 80869-24-5](/img/structure/B14412796.png)
Trimethyl[3-(trimethylgermyl)prop-2-yn-1-yl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl[3-(trimethylgermyl)prop-2-yn-1-yl]silane is an organosilicon compound that features both silicon and germanium atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[3-(trimethylgermyl)prop-2-yn-1-yl]silane typically involves the reaction of trimethylsilylacetylene with trimethylgermyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium tert-butoxide, which facilitates the formation of the desired product. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and a solvent like tetrahydrofuran (THF) to ensure the reaction proceeds efficiently.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing safety measures to handle the reactive intermediates and products.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl[3-(trimethylgermyl)prop-2-yn-1-yl]silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of hydrides or other reduced forms of the compound.
Substitution: The silicon and germanium atoms can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols or germoxides, while reduction could produce silanes or germyl hydrides.
Wissenschaftliche Forschungsanwendungen
Trimethyl[3-(trimethylgermyl)prop-2-yn-1-yl]silane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex organosilicon and organogermanium compounds.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which Trimethyl[3-(trimethylgermyl)prop-2-yn-1-yl]silane exerts its effects involves interactions with various molecular targets. The silicon and germanium atoms can form stable bonds with other elements, facilitating the formation of complex structures. These interactions can influence the reactivity and stability of the compound, making it useful in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilylacetylene: This compound is similar in structure but lacks the germanium atom. It is used in organic synthesis and as a precursor for other organosilicon compounds.
Trimethylgermylacetylene: Similar to Trimethyl[3-(trimethylgermyl)prop-2-yn-1-yl]silane but without the silicon atom. It is used in the synthesis of organogermanium compounds.
Uniqueness
This compound is unique due to the presence of both silicon and germanium atoms in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to compounds containing only silicon or germanium.
Eigenschaften
CAS-Nummer |
80869-24-5 |
|---|---|
Molekularformel |
C9H20GeSi |
Molekulargewicht |
228.97 g/mol |
IUPAC-Name |
trimethyl(3-trimethylgermylprop-2-ynyl)silane |
InChI |
InChI=1S/C9H20GeSi/c1-10(2,3)8-7-9-11(4,5)6/h9H2,1-6H3 |
InChI-Schlüssel |
LFPQQNLXRRTORE-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CC#C[Ge](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3H-Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dithiolan]-3-one](/img/structure/B14412718.png)
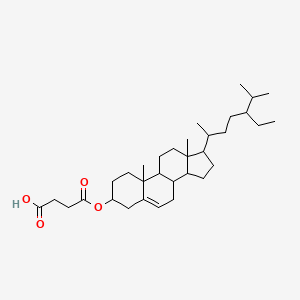
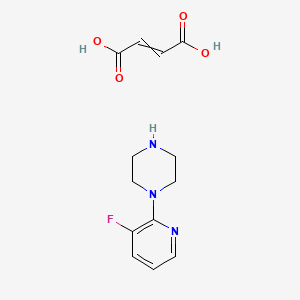
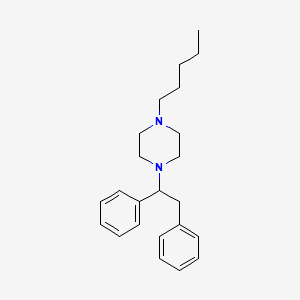
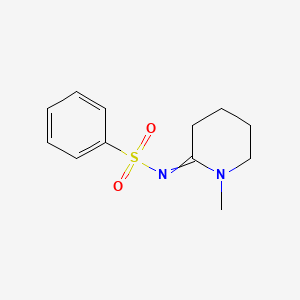
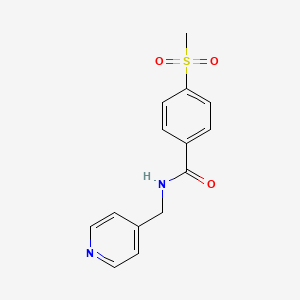
![N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]formamide](/img/structure/B14412747.png)
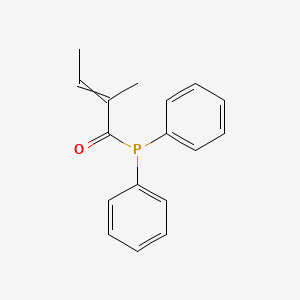
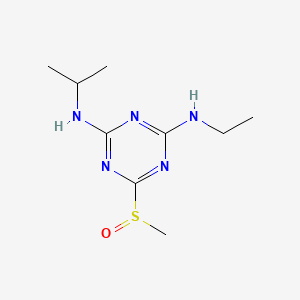
![Cuprate(4-), [mu-[7-(benzoylamino)-3-[[3,3'-di(hydroxy-kappaO)-4'-[[1-(hydroxy-kappaO)-4,8-disulfo-2-naphthalenyl]azo-kappaN1][1,1'-biphenyl]-4-yl]azo-kappaN1]-4-(hydroxy-kappaO)-1,5-naphthalenedisulfonato(8-)]]di-, tetrasodium](/img/structure/B14412772.png)
![Ethyl 3-[[2-amino-6-(ethoxycarbonylamino)pyridin-3-yl]amino]-3-phenylprop-2-enoate](/img/structure/B14412777.png)
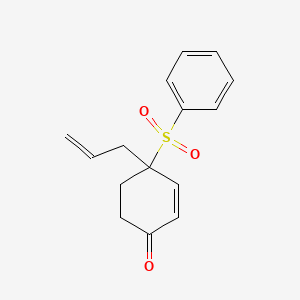
![(2-Methyl-1-oxaspiro[2.2]pentan-2-yl)(phenyl)methanone](/img/structure/B14412793.png)
